molecular formula C8H8FNO3 B8026006 2-Fluoro-4-methoxy-1-methyl-3-nitrobenzene

2-Fluoro-4-methoxy-1-methyl-3-nitrobenzene

Cat. No.: B8026006
M. Wt: 185.15 g/mol
InChI Key: ZKAVRUWOUYFCND-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxy-1-methyl-3-nitrobenzene is a polysubstituted benzene derivative featuring a fluorine atom (position 2), methoxy group (position 4), methyl group (position 1), and nitro group (position 3). This compound exhibits a unique electronic and steric profile due to the interplay of electron-withdrawing (nitro, fluorine) and electron-donating (methoxy, methyl) substituents.

Properties

IUPAC Name

3-fluoro-1-methoxy-4-methyl-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-5-3-4-6(13-2)8(7(5)9)10(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAVRUWOUYFCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-methoxy-1-methyl-3-nitrobenzene typically involves multiple steps. One common method includes the nitration of 4-methoxy-1-methylbenzene (anisole) followed by the introduction of a fluorine atom. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The resulting nitro compound is then subjected to fluorination using a suitable fluorinating agent such as hydrogen fluoride or a fluorine-containing reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. Safety measures are crucial due to the hazardous nature of some reagents used in the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxy-1-methyl-3-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid.

    Fluorination: Hydrogen fluoride or other fluorinating agents.

    Reduction: Tin and hydrochloric acid, catalytic hydrogenation.

    Nucleophilic Substitution: Amines, alkoxides.

Major Products Formed

    Reduction: 2-Fluoro-4-methoxy-1-methyl-3-aminobenzene.

    Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
2-Fluoro-4-methoxy-1-methyl-3-nitrobenzene is primarily used as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in the development of anti-inflammatory and analgesic drugs. The nitro group in the compound can be reduced to form amines, which are often key components in drug formulations .

Case Study: Anti-inflammatory Agents
Research has demonstrated that derivatives of this compound exhibit promising anti-inflammatory properties. For example, modifications to the nitro group can enhance its efficacy against inflammatory responses, making it a candidate for further medicinal chemistry optimization .

Agricultural Chemicals

Formulation of Agrochemicals:
The compound is utilized in the formulation of herbicides and insecticides, contributing to improved crop protection and yield. Its unique chemical structure allows for effective interaction with biological targets in pests and weeds .

Case Study: Herbicide Development
In a study focusing on the synthesis of novel herbicides, this compound was incorporated into formulations that showed enhanced herbicidal activity compared to existing products. This highlights its potential as a building block for developing more effective agricultural chemicals .

Material Science

Development of Advanced Materials:
The compound is explored for its potential in creating advanced materials, such as polymers and coatings. Its unique properties enable modifications that can lead to materials with improved thermal stability and mechanical strength .

Case Study: Polymer Synthesis
Researchers have investigated the use of this compound in synthesizing specialty polymers. The incorporation of this compound into polymer matrices has resulted in materials with enhanced performance characteristics, such as increased resistance to solvents and improved durability.

Analytical Chemistry

Standard in Analytical Methods:
In analytical chemistry, this compound serves as a standard for detecting and quantifying similar compounds in complex mixtures. Its stable structure allows for reliable calibration in various analytical techniques .

Case Study: Quantitative Analysis
A study utilized this compound as a standard in high-performance liquid chromatography (HPLC) to quantify nitroaromatic compounds in environmental samples. The results demonstrated its effectiveness as a reference material, ensuring accurate measurements across different analytical platforms .

Research in Organic Synthesis

Building Block for Complex Molecules:
The compound is frequently employed as a building block in organic synthesis, facilitating the creation of more complex organic molecules. Its functional groups allow for various chemical transformations, making it versatile in synthetic pathways .

Case Study: Synthesis of Nitro Compounds
In research focused on synthesizing novel nitro compounds, this compound was used as a precursor. The study highlighted its utility in developing compounds with potential biological activity, showcasing its importance in organic chemistry research .

Summary Table of Applications

Application Area Description Example Case Study
Pharmaceutical DevelopmentIntermediate for anti-inflammatory and analgesic drugsOptimization of anti-inflammatory agents using derivatives
Agricultural ChemicalsFormulation of herbicides and insecticidesDevelopment of novel herbicides with enhanced activity
Material ScienceCreation of advanced materials like polymers and coatingsSynthesis of specialty polymers with improved performance
Analytical ChemistryStandard for detecting and quantifying nitro compoundsUse as a standard in HPLC for environmental sample analysis
Research in Organic SynthesisBuilding block for synthesizing complex organic moleculesSynthesis of novel nitro compounds with potential biological activity

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxy-1-methyl-3-nitrobenzene in chemical reactions involves its functional groups:

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Compound Name Substituents (Positions) Key Functional Groups
2-Fluoro-4-methoxy-1-methyl-3-nitrobenzene 1-CH₃, 2-F, 3-NO₂, 4-OCH₃ Methyl, fluoro, nitro, methoxy
1-Fluoro-4-methoxy-2-nitrobenzene 1-F, 2-NO₂, 4-OCH₃ Fluoro, nitro, methoxy
2-Fluoro-1,4-dimethyl-3-nitrobenzene 1-CH₃, 2-F, 3-NO₂, 4-CH₃ Methyl (×2), fluoro, nitro
5-Fluoro-2-methoxy-4-nitroaniline 1-NH₂, 2-OCH₃, 4-NO₂, 5-F Amino, methoxy, nitro, fluoro
2-Chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene 1-(3-F-C₆H₄-O-), 2-Cl, 4-NO₂ Chloro, nitro, substituted benzyloxy

Key Observations :

  • Electron Effects: The target compound's methoxy group (OCH₃) at position 4 donates electrons via resonance, while the nitro group (NO₂) at position 3 withdraws electrons. This creates a polarized aromatic system, contrasting with analogs like 2-Fluoro-1,4-dimethyl-3-nitrobenzene, where methyl groups (CH₃) provide weaker electron donation .

Physicochemical Properties

Available data for related compounds suggest trends in physical properties:

Compound Name Melting Point (°C) Boiling Point (°C) Solubility (Polar Solvents)
1-Amino-4-chloro-2-nitrobenzene 116–118 Not reported Moderate in ethanol
2-Fluoro-1,4-dimethyl-3-nitrobenzene Not reported Not reported Low (steric hindrance)
5-Fluoro-2-methoxy-4-nitroaniline Not reported Not reported High (due to NH₂ group)

Inferences for Target Compound :

  • The methoxy group likely increases solubility in polar solvents compared to methyl-substituted analogs.
  • The nitro group elevates melting points relative to non-nitro analogs, though exact values are unverified in the evidence.

Biological Activity

2-Fluoro-4-methoxy-1-methyl-3-nitrobenzene is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its interactions with various cellular pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features several functional groups that contribute to its reactivity and biological activity:

  • Fluoro group : Enhances electrophilicity.
  • Methoxy group : Modulates lipophilicity and bioavailability.
  • Nitro group : Participates in redox reactions influencing oxidative stress pathways.

The mechanism of action for this compound involves its interaction with specific proteins and enzymes within biological systems. The nitro group is particularly significant as it can undergo reduction to form reactive intermediates that may interact with cellular macromolecules, leading to altered gene expression related to oxidative stress responses .

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor , particularly affecting cytochrome P450 enzymes which are crucial for drug metabolism. This inhibition can lead to significant implications in pharmacology and toxicology, especially regarding drug-drug interactions.

Antimicrobial and Anticancer Activity

In studies evaluating the compound's antimicrobial properties, it has shown moderate activity against various bacterial strains. The compound's structural analogs have been tested for their efficacy against M. tuberculosis, demonstrating promising results with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL .

Additionally, the compound's derivatives have been evaluated for anticancer activity against several cancer cell lines, showing significant antiproliferative effects. For instance, derivatives exhibited IC50 values indicating potent activity against human cancer cell lines such as MDA-MB-231 (breast) and NUGC-3 (gastric) cells .

Case Study 1: Antimycobacterial Activity

A series of derivatives based on the structure of this compound were synthesized and tested for their antitubercular activity against M. tuberculosis H37Rv. The most potent derivative demonstrated an MIC value of 4 μg/mL, indicating a strong potential for developing new antitubercular agents .

Case Study 2: Inhibition of Cytochrome P450

Another study focused on the compound's ability to inhibit cytochrome P450 enzymes. The results suggested that modifications on the benzene ring significantly influenced enzyme inhibition potency, with certain analogs showing enhanced selectivity and reduced toxicity compared to traditional inhibitors .

Data Tables

Compound Activity Type MIC/IC50 Value Cell Line/Target
This compoundAntimycobacterial4 - 64 μg/mLM. tuberculosis H37Rv
Derivative AEnzyme InhibitionIC50 = 13 µMCytochrome P450
Derivative BAnticancerIC50 = 6.0 µMMDA-MB-231 (breast cancer)

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